

DR-4004: A Technical Guide for Neuroscience Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DR-4004

Cat. No.: B1670936

[Get Quote](#)

An In-depth Technical Guide on the Core Properties of **DR-4004** for Researchers, Scientists, and Drug Development Professionals.

DR-4004 is a synthetic compound that has garnered attention in neuroscience research primarily for its interaction with serotonin receptors. Initially identified as a potent and selective antagonist for the 5-HT₇ receptor, further investigation has revealed a more complex pharmacological profile, indicating activity at other neurotransmitter receptors as well. This guide provides a comprehensive overview of the technical details of **DR-4004**, including its receptor binding profile, known signaling pathways, and detailed experimental methodologies for its study.

Data Presentation

The following tables summarize the available quantitative data on **DR-4004**'s receptor binding affinity.

Receptor	Binding Affinity (pKi)	Species	Reference
5-HT ₇	7.3 ± 0.2	Rat	[1]
5-HT ₇	8.67	Not Specified	[2]

Note: Conflicting data exists for the 5-HT₇ receptor affinity. The pKi of 7.3 is from a peer-reviewed publication detailing in vivo experiments, while a pKi of 8.67 is reported by a commercial vendor.[1][2]

DR-4004 has been shown to have poor receptor selectivity with the following affinity profile, though specific pKi values for other receptors are not readily available in the public domain.[1]

Receptor Selectivity Profile (in descending order of affinity):[1] Dopamine D₂ receptor, α₁-adrenoceptor ≥ 5-HT₇ receptor > Histamine H₁ receptor, α₂-adrenoceptor > Dopamine D₁ receptor > β-adrenoceptor, Muscarinic and 5-HT_{2A/C} receptors.

Core Signaling Pathways

DR-4004's pharmacological effects are mediated through its interaction with multiple G-protein coupled receptors (GPCRs). The two primary targets with characterized signaling pathways relevant to neuroscience are the 5-HT₇ and Dopamine D₂ receptors.

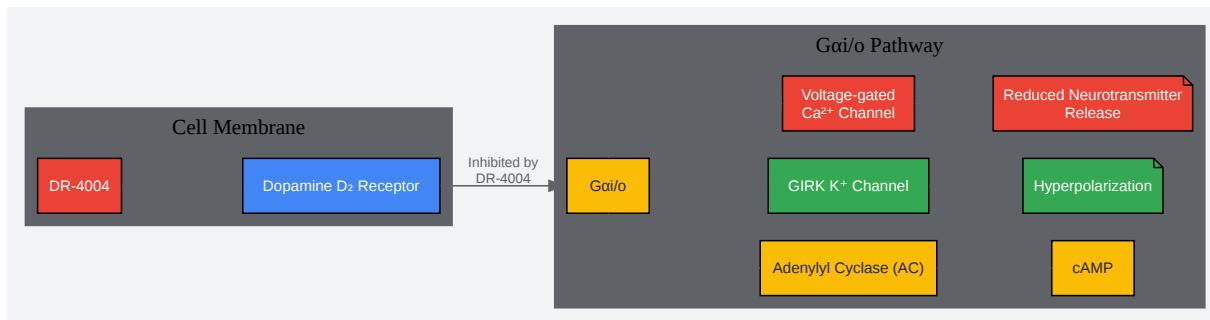
5-HT₇ Receptor Signaling

The 5-HT₇ receptor is coupled to two main G-protein signaling cascades: G_αs and G_α12. As an antagonist, **DR-4004** would be expected to inhibit these pathways.

Diagram of the 5-HT₇ receptor signaling pathways antagonized by **DR-4004**.

Dopamine D₂ Receptor Signaling

The Dopamine D₂ receptor is a G_αi/o-coupled receptor. As a functional antagonist, **DR-4004** would block the inhibitory effects of dopamine on adenylyl cyclase and ion channels.



[Click to download full resolution via product page](#)

Diagram of the Dopamine D₂ receptor signaling pathway antagonized by **DR-4004**.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize **DR-4004**. These should be adapted based on specific laboratory conditions and reagents.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of an unlabeled compound (**DR-4004**) by measuring its ability to displace a radiolabeled ligand from its receptor.

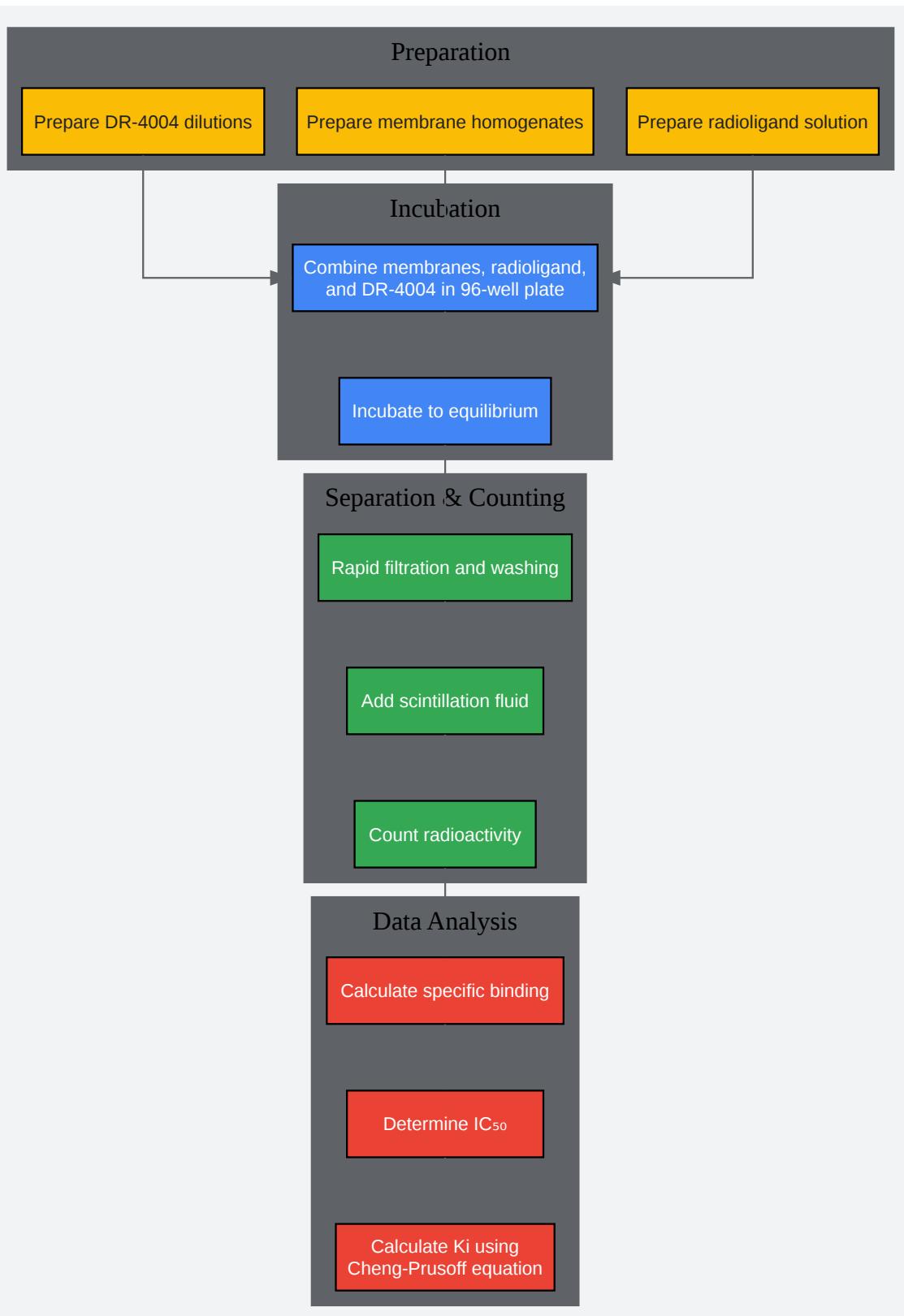
Materials:

- Cell membranes or tissue homogenates expressing the receptor of interest.
- Radiolabeled ligand specific for the receptor.
- **DR-4004** stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- 96-well filter plates.

- Scintillation fluid.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **DR-4004** in assay buffer.
- In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its K_d), and the different concentrations of **DR-4004**.
- Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the radioactivity in each well using a scintillation counter.
- Calculate the specific binding at each concentration of **DR-4004** by subtracting the non-specific binding from the total binding.
- Determine the IC_{50} value (the concentration of **DR-4004** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Convert the IC_{50} value to a K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radiolabeled ligand and K_d is its dissociation constant.

[Click to download full resolution via product page](#)

Workflow for a competition radioligand binding assay.

In Vivo Measurement of Hyperglycemia and Hypothermia in Rats

This protocol describes the in vivo assessment of **DR-4004**'s effects on blood glucose and body temperature in conscious rats, as previously reported.[\[1\]](#)

Animals:

- Male rats (e.g., Sprague-Dawley), housed under standard laboratory conditions with ad libitum access to food and water.

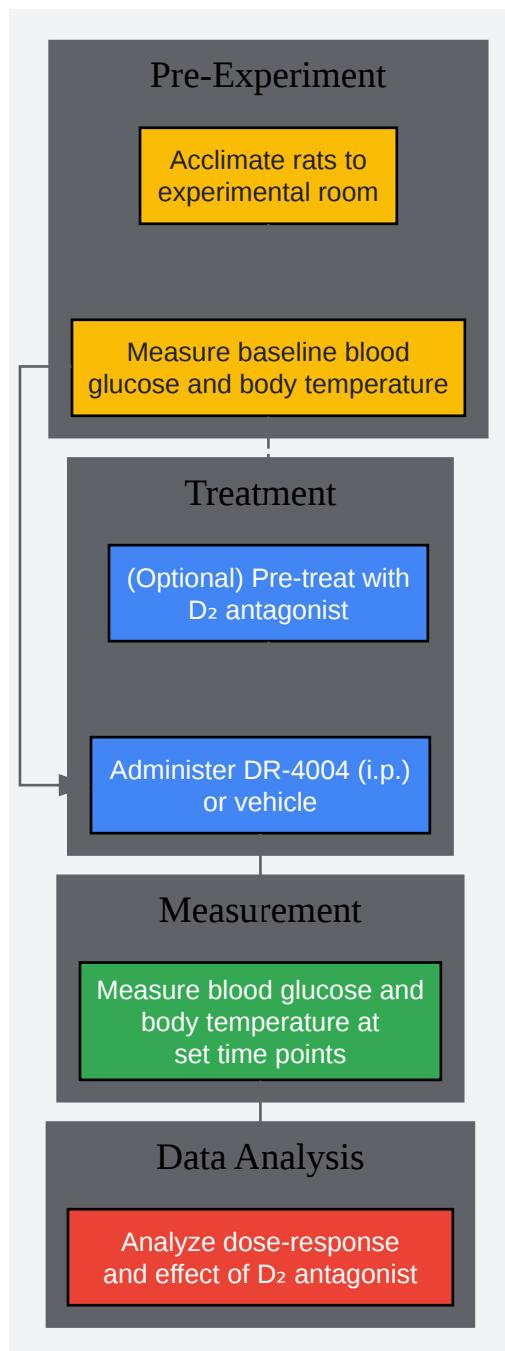
Materials:

- DR-4004** solution for intraperitoneal (i.p.) injection.
- Vehicle control solution.
- Glucometer and glucose test strips.
- Rectal thermometer or other suitable device for measuring core body temperature.
- Animal restraining device (if necessary).

Procedure:

- Allow rats to acclimate to the experimental room for at least 1 hour before the experiment.
- Record baseline blood glucose levels and body temperature for each animal. Blood for glucose measurement can be obtained from a small tail snip.
- Administer **DR-4004** (e.g., 1, 5, or 10 mg/kg, i.p.) or vehicle to different groups of rats.
- At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), measure and record blood glucose and body temperature.
- To investigate the involvement of the dopamine D₂ receptor, a separate cohort of animals can be pre-treated with a D₂ receptor antagonist (e.g., raclopride) before the administration of **DR-4004**.

- Monitor the animals for any adverse effects throughout the experiment.
- At the end of the experiment, euthanize the animals according to approved protocols.
- Analyze the data to determine the dose-dependent effects of **DR-4004** on hyperglycemia and hypothermia and the impact of D₂ receptor blockade.



[Click to download full resolution via product page](#)

Workflow for in vivo measurement of hyperglycemia and hypothermia in rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DR4004, a putative 5-HT(7) receptor antagonist, also has functional activity at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DR4004 | 5-HT7 antagonist | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [DR-4004: A Technical Guide for Neuroscience Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670936#dr-4004-for-beginners-in-neuroscience-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com